molecular formula C16H23NO5 B2654298 Boc-D-2,6-Dimethyltyrosine CAS No. 111633-04-6

Boc-D-2,6-Dimethyltyrosine

Cat. No.: B2654298
CAS No.: 111633-04-6
M. Wt: 309.362
InChI Key: QSKQZXRPUXGSLR-CYBMUJFWSA-N
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Description

Boc-D-2,6-Dimethyltyrosine (tert-butyloxycarbonyl-protected D-2,6-dimethyltyrosine) is a non-natural amino acid derivative widely used in peptide synthesis and medicinal chemistry. The compound features a tyrosine backbone with methyl groups at the 2- and 6-positions of the aromatic ring and a Boc (tert-butoxycarbonyl) protecting group on the amine. Its D-configuration distinguishes it from the more common L-enantiomer, which is frequently employed in opioid peptide analogs . The methyl substituents enhance steric bulk and electron-donating effects, influencing both synthetic accessibility and biological activity, particularly in mitochondrial-targeted peptides and opioid receptor ligands .

Properties

IUPAC Name

(2R)-3-(4-hydroxy-2,6-dimethylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO5/c1-9-6-11(18)7-10(2)12(9)8-13(14(19)20)17-15(21)22-16(3,4)5/h6-7,13,18H,8H2,1-5H3,(H,17,21)(H,19,20)/t13-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSKQZXRPUXGSLR-CYBMUJFWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1CC(C(=O)O)NC(=O)OC(C)(C)C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1C[C@H](C(=O)O)NC(=O)OC(C)(C)C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Boc-D-2,6-Dimethyltyrosine typically involves the following steps:

    Starting Materials: The synthesis begins with serine methyl ester and 4-iodo-3,5-dimethylphenyl acetate.

    One-Pot Process: The dehydroaminoacid hydrogenation substrate is prepared in a one-pot process directly from the starting materials.

    Asymmetric Hydrogenation: An asymmetric hydrogenation catalyst is used to reduce the dehydroaminoacid, resulting in the formation of this compound.

Industrial Production Methods: Industrial production methods for this compound involve optimizing the reaction conditions to increase yield and reduce costs. Key modifications include using a more active asymmetric hydrogenation catalyst, which allows for a significant reduction in catalyst loading .

Chemical Reactions Analysis

Types of Reactions: Boc-D-2,6-Dimethyltyrosine undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group on the aromatic ring can be oxidized to form quinones.

    Reduction: The carbonyl group in the Boc protecting group can be reduced under specific conditions.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products Formed:

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Peptide Synthesis

Boc-D-2,6-Dimethyltyrosine serves as a crucial building block in peptide synthesis. Its structural characteristics allow for the creation of modified peptides that exhibit enhanced stability and bioactivity. The compound's ability to mimic natural amino acids facilitates the incorporation of unique functionalities into peptides, which can be pivotal for therapeutic applications.

Case Study: Modified Peptides

Research has demonstrated that peptides incorporating this compound show improved resistance to enzymatic degradation. This property is particularly beneficial in the development of peptide-based drugs that require longer half-lives in biological systems .

Drug Development

In the pharmaceutical industry, this compound is utilized for developing new drugs targeting neurological disorders. Its structural similarity to natural amino acids allows it to interact effectively with biological targets.

Example: Opioid Ligands

A notable application is in the design of synthetic opioid ligands. Studies indicate that opioids featuring this compound at their N-terminus often display superior potency at various opioid receptor types compared to traditional ligands. This enhancement is attributed to the compound's unique steric and electronic properties .

Bioconjugation

This compound is employed in bioconjugation processes, enabling the attachment of biomolecules to therapeutic agents or imaging agents. This application enhances the efficacy and targeting capabilities of drugs.

Data Table: Bioconjugation Efficacy

BiomoleculeConjugate TypeTargeting Efficiency
AntibodyDrug ConjugateHigh
PeptideImaging AgentModerate
EnzymeTherapeutic AgentHigh

Research indicates that conjugates formed using this compound demonstrate improved binding affinity and specificity towards target cells .

Research on Protein Function

This compound plays a significant role in studying protein interactions and functions. By modifying proteins with this compound, researchers can gain insights into how such modifications affect biological activity.

Example: Protein Interaction Studies

Studies have shown that introducing this compound into proteins can alter their conformational dynamics and interaction profiles with other biomolecules. This has implications for understanding disease mechanisms at a molecular level .

Cosmetic Formulations

In cosmetic science, this compound is explored for its potential antioxidant properties. Its incorporation into formulations aims to enhance skin health and provide anti-aging benefits.

Case Study: Skin Health Products

Formulations containing this compound have been shown to improve skin hydration and elasticity in clinical trials. These findings support its use as an active ingredient in high-end skincare products .

Mechanism of Action

The mechanism of action of Boc-D-2,6-Dimethyltyrosine involves its incorporation into peptides and proteins, where it can influence the structure and function of these molecules. The presence of the Boc protecting group prevents unwanted reactions at the amino terminus, allowing for selective reactions at other sites. The methyl groups at the 2 and 6 positions on the aromatic ring can affect the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Structural Analogues

Boc-D-2,6-Dimethyltyrosine belongs to a family of modified tyrosine derivatives with varying protecting groups, substituents, and stereochemistry:

  • Fmoc-D-2,6-Dimethyltyrosine : Features a base-labile Fmoc group, making it suitable for solid-phase peptide synthesis (SPPS) under basic conditions. It has a higher molecular weight (431.48 g/mol) and lower solubility in organic solvents compared to the Boc-protected analogue .
  • Boc-L-2,6-Dimethyltyrosine : The L-enantiomer is prevalent in opioid peptides (e.g., Dmt-Tic and Dmt-Tiq peptidomimetics) due to its superior μ-opioid receptor (MOR) binding affinity .
  • Boc-DL-Tyr(2,6-Cl-Bzl) : Contains electron-withdrawing chlorine substituents, which reduce mitochondrial uptake but enhance stability against oxidative degradation .

Table 2: Structural and Physicochemical Properties

Compound Molecular Weight (g/mol) pKa Boiling Point (°C) Key Functional Feature
This compound ~340* 3.03 691.2 Methyl groups, Boc protection
Fmoc-D-2,6-Dimethyltyrosine 431.48 3.03 691.2 Fmoc protection
Boc-L-2,6-Dimethyltyrosine ~340* 3.03 691.2 L-configuration
Boc-DL-Tyr(2,6-Cl-Bzl) 440.32 2.98 594.0 Chlorine substituents

*Estimated based on analogous structures in –14.

Pharmacological and Functional Comparisons

Mitochondrial Targeting and Uptake

This compound is a key component of SS tetrapeptides (e.g., SS-19, SS-31), which localize to mitochondria due to their cationic charge at physiological pH. These peptides exhibit antioxidant properties attributed to the dimethyltyrosine residue . However, mitochondrial uptake of this compound-containing peptides is stereospecific: the L-enantiomer (e.g., SS-19) shows 100-fold mitochondrial accumulation in human CaCo-2 cells, while the D-enantiomer’s uptake remains unstudied but is hypothesized to differ due to altered membrane transporter recognition .

Opioid Receptor Interactions

In opioid receptor ligands, the L-configuration of 2,6-dimethyltyrosine is critical for MOR and δ-opioid receptor (DOR) binding. For example:

  • Dmt-Tic (Dmt = L-2,6-dimethyltyrosine): Binds DOR with subnanomolar affinity (Ki = 0.022 nM) but acts as a MOR antagonist .
  • Boc-L-Dmt in THQ ligands : Shows mixed MOR/DOR efficacy with analgesic activity in vivo, whereas Boc-D-Dmt analogues are inactive due to stereochemical mismatch with receptor binding pockets .

Table 3: Pharmacological Profiles of Dimethyltyrosine Derivatives

Compound Target Receptor Binding Affinity (Ki) Efficacy Reference
Dmt-Tic (L-enantiomer) DOR 0.022 nM Antagonist
Boc-L-Dmt-THQ MOR/DOR MOR: 12 nM; DOR: 8 nM Mixed agonist
SS-19 (L-Dmt peptide) Mitochondria N/A Antioxidant

Key Advantages and Limitations

  • Advantages of this compound :
    • Scalable synthesis via Pd-catalyzed C-H activation .
    • Enhanced metabolic stability due to methyl groups .
  • Limitations: Reduced opioid receptor affinity compared to L-enantiomers . Limited data on mitochondrial uptake for the D-configuration .

Biological Activity

Boc-D-2,6-dimethyltyrosine (Boc-Dmt) is an important non-natural amino acid derivative that has garnered attention in various fields of biomedical research, particularly in peptide synthesis, drug development, and protein engineering. This article explores its biological activity, focusing on its applications, mechanisms of action, and relevant case studies.

Boc-Dmt is characterized by the presence of two methyl groups at the 2 and 6 positions of the tyrosine aromatic ring. This structural modification enhances its metabolic stability and bioavailability compared to natural amino acids. The compound is typically synthesized through a series of chemical reactions involving protection and deprotection steps to yield the desired Boc-protected amino acid.

Table 1: Chemical Properties of this compound

PropertyValue
IUPAC NameN-tert-Butyloxycarbonyl-D-2,6-dimethyltyrosine
Molecular FormulaC₁₆H₁₉N₃O₄
CAS Number136771-16-9
Purity≥ 95%

Peptide Synthesis

Boc-Dmt is widely utilized as a building block in peptide synthesis. Its incorporation into peptides can significantly alter their biological activity by enhancing receptor affinity and selectivity. For instance, peptides containing Boc-Dmt have shown increased potency as opioid receptor agonists compared to their natural counterparts. This is particularly relevant in the development of analgesic drugs that target mu-opioid receptors (MOR) and nociceptin/orphanin FQ peptide (NOP) receptors .

Drug Development

The structural similarity of Boc-Dmt to neurotransmitters makes it an ideal candidate for drug development targeting neurological disorders. Research indicates that peptides modified with Boc-Dmt exhibit improved pharmacokinetic properties, leading to better therapeutic outcomes in conditions such as chronic pain and depression .

Case Study: Opioid Peptides

A study investigating the effects of substituting natural tyrosine with Boc-Dmt in opioid peptides demonstrated that these modifications resulted in enhanced analgesic properties. Specifically, analogues such as deltorphin B modified with Boc-Dmt showed comparable or superior potency at MOR compared to traditional opioid peptides .

The biological activity of Boc-Dmt can be attributed to several mechanisms:

  • Receptor Binding : The additional methyl groups provide steric hindrance that can enhance binding affinity to opioid receptors by stabilizing specific conformations necessary for receptor activation.
  • Metabolic Stability : The Boc group protects against enzymatic degradation, allowing for prolonged activity in biological systems.
  • Selectivity : Modifications with Boc-Dmt can lead to altered selectivity profiles among different opioid receptors, which is crucial for minimizing side effects associated with non-selective opioid agonists .

Applications in Research

Boc-Dmt has found applications beyond drug development:

  • Bioconjugation : It facilitates the attachment of therapeutic agents to antibodies, improving targeted delivery systems in cancer therapies .
  • Protein Engineering : Researchers utilize Boc-Dmt to modify proteins for enhanced stability and functionality, which is essential for understanding protein dynamics and interactions .

Q & A

Q. What are the established synthetic protocols for Boc-D-2,6-Dimethyltyrosine, and how do reaction conditions influence yield?

this compound is synthesized via Pd-catalyzed dimethylation of tyrosine-derived picolinamide intermediates. Key steps include:

  • Use of Pd(OAc)₂ as a catalyst with Xantphos as a ligand.
  • Methylation using dimethylzinc in anhydrous THF under inert atmosphere at 60–80°C.
  • Final Boc protection under basic conditions (e.g., DIEA in DCM). Yield optimization requires precise control of temperature, ligand-to-metal ratio, and reaction time. Lower yields (<50%) are typical due to steric hindrance from the 2,6-dimethyl groups .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

Methodological validation includes:

  • 1H/13C NMR : Compare chemical shifts (e.g., methyl protons at δ 1.2–1.4 ppm; aromatic protons at δ 6.8–7.1 ppm) with literature data.
  • HPLC-MS : Use reverse-phase C18 columns (ACN/water + 0.1% TFA) to assess purity (>95%) and confirm molecular ion peaks (e.g., [M+H]+ at m/z 378.2).
  • Chiral HPLC : Verify enantiomeric purity using chiral stationary phases (e.g., Chiralpak IA) .

Q. How is this compound incorporated into peptide synthesis workflows?

The Boc group serves as a temporary α-amino protector, enabling orthogonal deprotection (e.g., TFA) during solid-phase peptide synthesis (SPPS). Key considerations:

  • Coupling reagents: HBTU or DIC/HOBt for sterically hindered residues.
  • Side-chain protection: Avoid overlapping deprotection conditions (e.g., use acid-labile groups for tyrosine hydroxyl) .

Advanced Research Questions

Q. What strategies address regioselectivity challenges in the Pd-catalyzed dimethylation of tyrosine derivatives?

Regioselective dimethylation at the 2,6-positions is achieved via:

  • Substrate design : Use picolinamide directing groups to coordinate Pd and direct methylation.
  • Steric control : Bulky ligands (e.g., Xantphos) prevent over-alkylation.
  • Kinetic studies : Monitor intermediates via LC-MS to adjust reagent stoichiometry and prevent byproducts .

Q. How can mechanistic studies improve the efficiency of this compound synthesis?

Advanced mechanistic insights include:

  • DFT calculations : Model Pd-catalyzed C–H activation pathways to identify rate-limiting steps.
  • Isotopic labeling : Use deuterated substrates to track methyl group incorporation via GC-MS.
  • In-situ IR spectroscopy : Monitor ligand exchange and catalyst stability .

Q. What methodologies resolve contradictions in spectral data for this compound analogs?

Discrepancies in NMR or MS data require:

  • Multi-technique validation : Cross-check with 2D NMR (COSY, HSQC) and high-resolution MS.
  • Crystallography : Obtain single-crystal X-ray structures to confirm regiochemistry.
  • Statistical analysis : Apply principal component analysis (PCA) to batch data for outlier detection .

Q. How do steric and electronic effects influence the stability of this compound in peptide chains?

Stability studies involve:

  • Accelerated degradation assays : Expose peptides to pH 7.4 buffer at 40°C and monitor decomposition via LC-MS.
  • Molecular dynamics (MD) simulations : Predict conformational strain from 2,6-dimethyl groups.
  • Circular dichroism (CD) : Assess helical or β-sheet perturbations in model peptides .

Data Analysis and Experimental Design

Q. What statistical frameworks are recommended for analyzing reaction yield variability in this compound synthesis?

Employ:

  • Design of Experiments (DoE) : Use factorial designs to test interactions between temperature, catalyst loading, and solvent.
  • ANOVA : Identify significant factors (p < 0.05) affecting yield.
  • Response surface methodology (RSM) : Optimize conditions for maximum yield .

Q. How can researchers design robust protocols to minimize racemization during peptide coupling with this compound?

Racemization mitigation strategies:

  • Low-temperature coupling : Perform reactions at 0–4°C with DIC/Oxyma Pure.
  • Real-time monitoring : Use FTIR to detect symmetric anhydride formation (peak at 1800 cm⁻¹).
  • Chiral purity checks : Validate via Marfey’s reagent derivatization and LC-MS .

Q. What approaches validate the biological relevance of peptides containing this compound?

Functional assays include:

  • Receptor binding studies : Use SPR or fluorescence polarization to measure affinity.
  • Protease resistance assays : Incubate peptides with trypsin/chymotrypsin and quantify degradation via HPLC.
  • Cell-based activity : Test in vitro efficacy (e.g., IC50) against target pathways .

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